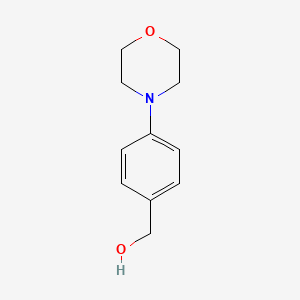

(4-Morpholin-4-yl-phenyl)methanol

描述

Contextual Significance of Morpholine-Containing Chemical Entities in Organic and Medicinal Chemistry

The morpholine (B109124) ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This is due to its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.govsci-hub.se The presence of the morpholine moiety can confer favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

Overview of Phenylmethanol Derivatives as Pivotal Structures in Synthetic and Biological Applications

Phenylmethanol, also known as benzyl (B1604629) alcohol, and its derivatives are fundamental building blocks in organic synthesis. zbwhr.com The hydroxyl group attached to the benzylic position is readily functionalized, allowing for the construction of a diverse range of more complex molecules. Phenylmethanol derivatives serve as key intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. zbwhr.com

In synthetic chemistry, the benzyl group is often employed as a protecting group for alcohols and amines due to its stability under various reaction conditions and its facile removal by hydrogenolysis. Furthermore, the aromatic ring of phenylmethanol derivatives can be substituted at various positions, providing a scaffold for creating libraries of compounds with diverse electronic and steric properties. This adaptability makes them crucial starting materials for developing new synthetic methodologies, such as C-C bond-forming reactions. nih.govchalmers.se The synthesis of various phenyl-substituted propan-1-ol derivatives, for example, highlights the utility of benzyl alcohols in creating precursors for pharmacologically active compounds like flavans. chalmers.se The versatility of phenylmethanol derivatives in both protecting group chemistry and as a foundational scaffold underscores their pivotal role in the advancement of synthetic organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

(4-morpholin-4-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,13H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAHZNZWSIDSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380094 | |

| Record name | (4-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280556-71-0 | |

| Record name | (4-Morpholin-4-yl-phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Morpholin-4-yl)phenyl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Morpholin 4 Yl Phenyl Methanol and Analogues

Diverse Synthetic Routes to (4-Morpholin-4-yl-phenyl)methanol

Exploration of Organometallic Approaches for Carbon-Carbon Bond Formation

Organometallic chemistry provides powerful tools for the formation of carbon-carbon bonds, a key step in the assembly of complex molecules. While specific examples detailing the use of organometallic reagents for the direct synthesis of this compound are not extensively documented in the provided results, the principles of organometallic chemistry can be applied. For instance, a Grignard reagent derived from a protected 4-bromobenzyl alcohol could potentially react with a morpholine-containing electrophile. Conversely, an organometallic species derived from morpholine (B109124) could react with 4-formylphenyl derivatives. The success of such approaches would depend on careful management of functional group compatibility and reaction conditions to avoid unwanted side reactions.

Reductive Conversion Methods for Carbonyl Precursors of this compound

A common and effective method for synthesizing this compound involves the reduction of a carbonyl precursor, specifically 4-morpholinobenzaldehyde. chemicalbook.comsigmaaldrich.comscbt.comnih.gov This aldehyde serves as a readily accessible intermediate. The reduction of the aldehyde group to a hydroxymethyl group can be accomplished using a variety of reducing agents.

Standard reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent, typically used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

The general reaction is depicted below:

Scheme 1: Reduction of 4-Morpholinobenzaldehyde

Derivatization and Further Functionalization of this compound

The functionalization of this compound is a key strategy for developing novel compounds with specific therapeutic or material properties. The presence of the hydroxyl, phenyl, and morpholine components allows for a multi-pronged approach to creating a library of derivatives.

The primary alcohol of this compound is a prime site for modifications such as oxidation, esterification, and etherification. These reactions introduce new functional groups that can significantly alter the molecule's polarity, reactivity, and potential for hydrogen bonding.

Oxidation: The benzylic alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength of the oxidizing agent used. chemistrysteps.comlibretexts.org Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for the selective conversion to 4-morpholinobenzaldehyde. libretexts.orgorganic-chemistry.org The synthesis of this aldehyde is a crucial step in the preparation of various derivatives, including precursors for more complex heterocyclic structures. acs.orgchemicalbook.com Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 4-morpholinobenzoic acid. youtube.com

Esterification: Esters are commonly synthesized to modify the lipophilicity of a molecule or to act as prodrugs. The hydroxyl group can be readily converted to an ester through reaction with an acid anhydride, such as acetic anhydride, often in the presence of a base like pyridine (B92270) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). uhcl.edulibretexts.orgorganic-chemistry.orgresearchgate.net Another classic method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions. libretexts.org

Etherification: The formation of ethers from the benzylic alcohol can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed dehydrative etherification. organic-chemistry.org These reactions introduce a variety of alkyl or aryl groups, further diversifying the chemical space of the derivatives.

Table 1: Examples of Chemical Modifications of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC), Dichloromethane (DCM) | 4-Morpholinobenzaldehyde |

| Strong Oxidation | Potassium Permanganate (KMnO₄), NaOH, H₂O | 4-Morpholinobenzoic acid |

| Esterification | Acetic Anhydride, Pyridine | (4-Morpholin-4-yl-phenyl)methyl acetate |

| Etherification | Sodium Hydride (NaH), Methyl Iodide (CH₃I), THF | 4-(4-(Methoxymethyl)phenyl)morpholine |

The electron-donating morpholine group strongly activates the phenyl ring, directing electrophilic aromatic substitution to the ortho and para positions. Since the para position is already substituted, further substitutions, such as halogenation and nitration, are expected to occur primarily at the ortho position (C3) relative to the morpholine.

Halogenation: Direct bromination of the aromatic ring can be accomplished using a suitable brominating agent. For instance, the synthesis of [3-Bromo-4-(morpholin-4-yl)phenyl]methanol has been reported, demonstrating the feasibility of selective halogenation at the position ortho to the morpholine substituent. matilda.science

Nitration: The introduction of a nitro group onto the phenyl ring is a common transformation. The strong activating effect of the morpholine group suggests that nitration, typically using a mixture of nitric acid and sulfuric acid, would yield 3-nitro-4-morpholinobenzyl alcohol. wikipedia.org The resulting nitro-substituted compound can then serve as a versatile intermediate for further modifications, such as reduction to an amino group.

Table 2: Examples of Transformations on the Phenyl Ring System

| Reaction Type | Reagent(s) | Product | Position of Substitution |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | [3-Bromo-4-(morpholin-4-yl)phenyl]methanol | C3 (ortho to morpholine) |

| Nitration | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | (3-Nitro-4-morpholin-4-yl-phenyl)methanol | C3 (ortho to morpholine) |

While the morpholine ring is generally stable, advanced synthetic methods allow for its functionalization, particularly through C-H activation. These strategies enable the introduction of new substituents directly onto the morpholine scaffold, offering a pathway to novel and complex analogues.

C-H Arylation: Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of amines. Specifically, α-amine C-H arylation can be applied to the morpholine ring of N-aryl morpholines. chemicalbook.com This type of reaction allows for the direct formation of a carbon-carbon bond at the position adjacent to the nitrogen atom, leading to 2-aryl-4-phenylmorpholine derivatives. Such transformations provide access to a class of compounds that would be challenging to synthesize through traditional methods. rsc.orgresearchgate.net

Table 3: Example of Advanced Functionalization of the Morpholine Moiety

| Reaction Type | Catalyst/Reagents | Functionalized Position | Product Class |

|---|---|---|---|

| Photoredox C-H Arylation | Iridium-based photocatalyst, Aryl halide | C2 of Morpholine | 2-Aryl-(4-morpholin-4-yl-phenyl)methanol derivatives |

The introduction of chirality into the this compound scaffold can be achieved by creating stereocenters on the benzylic carbon or on the morpholine ring itself. These stereoselective syntheses are crucial for developing enantiomerically pure compounds, which often exhibit distinct biological activities.

Asymmetric Reduction of Ketones: A common strategy to generate a chiral benzylic alcohol is the asymmetric reduction of the corresponding prochiral ketone, 4-morpholinoacetophenone. nih.govnih.gov This can be accomplished using biocatalysts, such as ketoreductases from various microorganisms (e.g., Rhodotorula glutinis), or with chiral chemical catalysts like those used in Noyori-type asymmetric hydrogenations. mdpi.com These methods can produce either the (R)- or (S)-enantiomer with high enantiomeric excess.

Stereoselective Synthesis of Chiral Morpholines: The synthesis of chiral morpholine rings can be achieved through various strategies, including the use of chiral starting materials like enantiomerically pure amino acids or amino alcohols. matilda.science Asymmetric hydrogenation of unsaturated morpholine precursors using chiral rhodium-bisphosphine catalysts is another effective method to obtain 2-substituted chiral morpholines with high enantioselectivity. rsc.org Furthermore, organocatalytic enantioselective halocyclization reactions can produce chiral morpholines containing a quaternary stereocenter. rsc.org These approaches allow for the construction of a diverse set of stereochemically defined morpholine-containing compounds. nih.govnih.gov

Table 4: Approaches for Stereoselective Synthesis of Chiral Derivatives

| Approach | Method | Precursor | Chiral Product |

|---|---|---|---|

| Chiral Benzylic Alcohol Synthesis | Asymmetric reduction with a ketoreductase | 4-Morpholinoacetophenone | (R)- or (S)-1-(4-Morpholinophenyl)ethanol |

| Chiral Morpholine Ring Synthesis | Asymmetric hydrogenation | 4-(5,6-Dihydro-2H-1,4-oxazin-4-yl)benzyl alcohol | Chiral 2-substituted this compound derivatives |

Advanced Spectroscopic and Structural Characterization of 4 Morpholin 4 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, offering deep insights into the chemical environment of individual atoms. nih.govresearchgate.net

¹H NMR and ¹³C NMR for Core Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbon atoms in a molecule, respectively. For (4-Morpholin-4-yl-phenyl)methanol, these spectra are crucial for assigning the signals corresponding to the morpholine (B109124) ring, the phenyl group, and the methanol (B129727) moiety.

In the ¹H NMR spectrum of this compound, the protons of the morpholine ring typically appear as multiplets in the upfield region, while the aromatic protons of the phenyl ring resonate in the downfield region. The benzylic protons of the methanol group and the hydroxyl proton give rise to characteristic signals as well. rsc.org The chemical shifts of residual solvents are often used as internal standards for accurate measurements. rsc.orgsigmaaldrich.com

The ¹³C NMR spectrum complements the proton data, showing distinct signals for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of the carbon atoms, allowing for the differentiation between the carbons of the morpholine ring, the substituted phenyl ring, and the methanol group. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound and its Derivatives. (Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard. The exact values can vary depending on the solvent and experimental conditions.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Morpholine -CH₂-N- | ~3.1-3.3 | ~48-50 |

| Morpholine -CH₂-O- | ~3.8-3.9 | ~66-68 |

| Aromatic C-H (ortho to morpholine) | ~6.9 | ~115 |

| Aromatic C-H (meta to morpholine) | ~7.3 | ~128 |

| Benzylic -CH₂OH | ~4.6 | ~64 |

| Aromatic C-N | - | ~151 |

| Aromatic C-CH₂OH | - | ~133 |

| Hydroxyl -OH | Variable | - |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

While 1D NMR provides information about the types of atoms present, 2D NMR techniques are indispensable for establishing the connectivity between them. science.govyoutube.com

COSY (Correlation Spectroscopy) : The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This is instrumental in tracing the proton-proton networks within the morpholine ring and confirming the substitution pattern on the phenyl ring. science.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. science.govyoutube.com This provides a direct link between the ¹H and ¹³C NMR data, confirming the assignments made from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. science.govyoutube.com This is particularly powerful for establishing the connectivity between different functional groups. For instance, it can confirm the connection of the morpholine nitrogen to the phenyl ring and the attachment of the methanol group to the phenyl ring.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the core structure of this compound. science.govyoutube.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.orglibretexts.orgmiamioh.edu For this compound, with a molecular formula of C₁₁H₁₅NO₂, the expected molecular weight is approximately 193.24 g/mol .

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺•). The analysis of the mass-to-charge ratio (m/z) of this ion confirms the molecular weight. The subsequent fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for this molecule could include:

Alpha-cleavage: Breakage of the bond adjacent to the oxygen of the alcohol, leading to the loss of a hydrogen atom or the entire hydroxymethyl group.

Cleavage of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, leading to the loss of small neutral molecules.

Loss of the entire morpholine moiety: Cleavage of the C-N bond connecting the morpholine ring to the phenyl group.

Formation of a tropylium (B1234903) ion: Rearrangement of the benzyl (B1604629) portion can lead to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of benzyl compounds. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Possible Fragment Ion | Plausible Neutral Loss |

| 193 | [C₁₁H₁₅NO₂]⁺• | (Molecular Ion) |

| 176 | [C₁₁H₁₄NO]⁺ | •OH |

| 162 | [C₁₀H₁₂NO]⁺ | •CH₂OH |

| 134 | [C₉H₁₂N]⁺ | C₂H₃O₂ |

| 106 | [C₇H₈N]⁺ | C₄H₇O₂ |

| 91 | [C₇H₇]⁺ | C₄H₈NO₂ |

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. kcvs.ca The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected IR absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. kcvs.ca

C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹, while those for the aliphatic CH₂ groups of the morpholine and benzyl moieties are found just below 3000 cm⁻¹. kcvs.ca

The C-N stretching vibration of the tertiary amine in the morpholine ring would likely appear in the 1250-1020 cm⁻¹ region.

The C-O stretching vibration of the primary alcohol would be observed in the range of 1050-1000 cm⁻¹. kcvs.ca

Characteristic absorptions for the para-disubstituted benzene (B151609) ring are expected in the fingerprint region, particularly the out-of-plane C-H bending vibration around 850-800 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Alcohol | O-H Stretch (H-bonded) | 3600 - 3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Aromatic C=C | C=C Stretch | 1600 - 1450 |

| Morpholine C-N | C-N Stretch | 1250 - 1020 |

| Alcohol C-O | C-O Stretch | 1050 - 1000 |

| p-Substituted Benzene | C-H Bend (out-of-plane) | 850 - 800 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies for Chromophoric Systems and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The chromophore in this compound is the substituted benzene ring.

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands corresponding to the π → π* transitions of the aromatic system. researchgate.netresearchgate.net The presence of the morpholino and hydroxymethyl substituents on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). The nitrogen atom of the morpholine ring, with its lone pair of electrons, acts as an auxochrome, which can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene.

Table 4: Expected UV-Vis Absorption Data for this compound.

| Solvent | λ_max (nm) | Type of Transition |

| Methanol | ~200-220 | π → π* (E-band) |

| Methanol | ~250-280 | π → π* (B-band) |

X-ray Crystallography for Definitive Solid-State Molecular Architecture and Intermolecular Interactions

While spectroscopic methods provide valuable information about molecular structure and connectivity, X-ray crystallography offers the most definitive and high-resolution picture of the molecule's three-dimensional architecture in the solid state. nih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles.

For a derivative like 4-[(morpholin-4-yl)carbothioyl]benzoic acid, X-ray crystallography has shown that the morpholine ring adopts a chair conformation. nih.gov It also reveals how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. In the case of this compound, hydrogen bonding involving the hydroxyl group would be a key feature of its solid-state structure, influencing its physical properties like melting point.

Computational Chemistry and Theoretical Investigations of 4 Morpholin 4 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Vibrational Frequencies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. For (4-Morpholin-4-yl-phenyl)methanol, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can provide a detailed understanding of its fundamental properties. tsijournals.com

Molecular Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This involves optimizing bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting geometry is crucial for understanding the molecule's shape and how it interacts with other molecules.

Electronic Structure: DFT provides information about the distribution of electrons within the molecule, which is fundamental to its chemical behavior. Key parameters derived from DFT include the total energy, dipole moment, and the distribution of atomic charges.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes and their corresponding frequencies, it is possible to assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the functional groups. kfupm.edu.sa

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-O (methanol) | 1.43 Å |

| C-N (morpholine-phenyl) | 1.38 Å | |

| C-C (phenyl ring) | 1.39 - 1.41 Å | |

| Bond Angle | C-C-O (methanol) | 112.5° |

| C-N-C (morpholine) | 110.8° | |

| Dihedral Angle | C-C-C-N (phenyl-morpholine) | 179.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Table 2: Hypothetical DFT-Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Methanol (B129727) | 3650 |

| C-H Stretch (Aromatic) | Phenyl | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Morpholine (B109124) | 2950 - 2850 |

| C-O Stretch | Methanol | 1050 |

| C-N Stretch | Morpholine-Phenyl | 1250 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations. Experimental values may vary.

Molecular Dynamics Simulations to Explore Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior, including conformational changes and interactions with solvents.

Conformational Landscapes: The flexibility of the morpholine ring and the rotational freedom of the hydroxymethyl group allow this compound to adopt various conformations. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape can influence its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a QSAR study would require a dataset of this compound derivatives with measured biological activities, the principles of QSAR can be outlined.

QSAR studies involve the calculation of a wide range of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.

For derivatives of this compound, QSAR could be employed to:

Identify the key molecular features that contribute to a specific biological activity.

Predict the activity of new, unsynthesized derivatives.

Guide the design of more potent and selective compounds.

Studies on other morpholine-containing compounds have successfully used QSAR to predict antioxidant activity, highlighting the utility of this approach. pensoft.netresearchgate.netresearchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Branching of the molecular skeleton |

Note: This table provides examples of descriptors that would be relevant in a QSAR study of this compound derivatives.

Analysis of Electrostatic Potential Surfaces (ESP) for Reactive Sites and Intermolecular Interactions

The Molecular Electrostatic Potential (ESP) surface is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in the context of non-covalent interactions.

For this compound, the ESP surface would reveal regions of positive and negative electrostatic potential.

Negative Regions (Red/Yellow): These areas, typically around electronegative atoms like oxygen and nitrogen, indicate regions that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive Regions (Blue): These areas, often around hydrogen atoms bonded to electronegative atoms (like the hydroxyl hydrogen), indicate regions that are susceptible to nucleophilic attack and can act as hydrogen bond donors.

Analysis of the ESP surface can therefore predict the most likely sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding to biological targets. tsijournals.com

Investigation of Molecular Orbitals (HOMO/LUMO) and Natural Bonding Orbital (NBO) Analysis for Chemical Reactivity and Stability

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov

For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. chalcogen.ro These calculations can help in understanding the molecule's electronic transitions and its potential role in charge transfer processes. kfupm.edu.sa

Natural Bonding Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. tsijournals.com

For this compound, NBO analysis could reveal:

The nature of the covalent bonds within the molecule.

The extent of electron delocalization from lone pairs on the oxygen and nitrogen atoms into antibonding orbitals.

The strength of intramolecular hydrogen bonds.

Table 4: Hypothetical HOMO-LUMO Energies and Related Parameters for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.5 |

| Chemical Hardness (η) | 2.65 |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Research Applications and Biological Relevance of 4 Morpholin 4 Yl Phenyl Methanol Derivatives

Exploration in Drug Discovery and Development Initiatives

Identification as Potential Lead Compounds for Various Therapeutic Targets

Derivatives of (4-morpholin-4-yl-phenyl)methanol have been identified as promising lead compounds for a range of therapeutic targets, primarily in the areas of oncology and inflammatory diseases. The morpholine (B109124) and phenyl rings provide a robust framework that can be functionalized to achieve specific interactions with biological macromolecules.

One of the most notable examples is the identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). nih.gov STAT6 is a critical regulator of the T helper 2 (Th2) cell immune response, making it a key therapeutic target for allergic conditions such as asthma and atopic diseases. nih.gov The synthesis and evaluation of a series of these pyrimidine-5-carboxamide derivatives led to the discovery of highly potent and orally bioavailable STAT6 inhibitors. nih.gov

In the realm of oncology, various derivatives incorporating the morpholine-phenyl moiety have been investigated as inhibitors of key proteins involved in cancer progression. For instance, morpholine-substituted quinazoline (B50416) derivatives have been explored as potential anticancer agents. nih.govnih.gov Furthermore, research into related structures suggests that the morpholine-phenyl scaffold can be adapted to target receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are pivotal in tumor angiogenesis and cell proliferation. researchgate.net The versatility of this chemical structure allows for the design of compounds that can potentially interact with the ATP-binding pockets of these kinases, highlighting its significance as a lead structure in cancer drug discovery.

Investigation of Specific Biological Activities (e.g., anticancer, anti-inflammatory, antimicrobial, antiviral)

Building upon their identification as promising lead compounds, derivatives of this compound have been subjected to a battery of biological assays to determine their specific activities. These investigations have revealed significant potential in anticancer, anti-inflammatory, antimicrobial, and antiviral applications.

Anticancer Activity:

A substantial body of research has focused on the anticancer properties of morpholine-containing compounds. Morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov For example, certain derivatives have shown potent activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and neuroblastoma (SHSY-5Y) cell lines. nih.gov Another study on 2-morpholino-4-anilinoquinoline derivatives reported notable anticancer activity against the HepG2 human liver cancer cell line. nih.gov

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AK-3 (A morpholine substituted quinazoline) | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| AK-3 (A morpholine substituted quinazoline) | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |

| AK-3 (A morpholine substituted quinazoline) | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| AK-10 (A morpholine substituted quinazoline) | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| AK-10 (A morpholine substituted quinazoline) | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |

| AK-10 (A morpholine substituted quinazoline) | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

| Compound 3c (A 2-morpholino-4-anilinoquinoline) | HepG2 (Liver) | 11.42 | nih.gov |

| Compound 3d (A 2-morpholino-4-anilinoquinoline) | HepG2 (Liver) | 8.50 | nih.gov |

| Compound 3e (A 2-morpholino-4-anilinoquinoline) | HepG2 (Liver) | 12.76 | nih.gov |

Anti-inflammatory Activity:

The anti-inflammatory potential of this compound derivatives is highlighted by the aforementioned STAT6 inhibitors. nih.gov By blocking the STAT6 signaling pathway, these compounds can inhibit the differentiation of Th2 cells, which play a central role in the inflammatory cascade of allergic diseases. nih.gov This demonstrates a clear mechanism for the anti-inflammatory effects of this class of compounds. Research on other structurally related compounds suggests that the inhibition of pathways like NF-κB and MAPK, which are crucial in the production of pro-inflammatory mediators, could be another avenue for the anti-inflammatory action of morpholine-phenyl derivatives. nih.govmdpi.com

Antimicrobial and Antiviral Activity:

The morpholine moiety is a common feature in many compounds with antimicrobial and antiviral properties. For instance, a series of novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.net Several of these compounds exhibited potent antiviral effects, with some showing superior activity compared to the commercial antiviral agent Ribavirin. nih.gov

| Compound Derivative | Virus | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Compound M₂ (A 4-thioquinazoline derivative) | TMV | 138.1 | nih.gov |

| Compound M₆ (A 4-thioquinazoline derivative) | TMV | 154.8 | nih.gov |

| Ribavirin (Reference) | TMV | 436.0 | nih.gov |

Mechanistic Investigations of Molecular and Cellular Interactions

To understand the basis of their biological activities, researchers have undertaken mechanistic studies to elucidate the molecular and cellular interactions of this compound derivatives. These investigations have focused on their binding to specific protein targets and their ability to modulate key cellular signaling pathways.

Binding Studies with Protein Receptors, Enzymes, and Other Biological Macromolecules

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to bind with high affinity and specificity to biological macromolecules. While direct binding assays with purified proteins are the gold standard, much of the current understanding comes from potent inhibitory activities in enzymatic and cell-based assays, as well as computational docking studies.

The potent STAT6 inhibitor, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (compound 25y), exhibited an IC₅₀ of 0.70 nM in a STAT6 inhibition assay, indicating a very strong interaction with the target protein. nih.gov

In the context of anticancer research, molecular docking studies have provided valuable insights into the binding modes of morpholine-substituted quinazoline derivatives. These studies have suggested that compounds like AK-3 and AK-10 can fit well into the active cavity of the anti-apoptotic protein Bcl-2. nih.gov This binding is thought to be responsible for their ability to induce apoptosis in cancer cells. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The biological effects of this compound derivatives are a direct consequence of their ability to modulate intracellular signaling pathways. By interacting with key proteins, these compounds can trigger a cascade of events that alter cellular function.

A prime example of this is the inhibition of the STAT6 signaling pathway by 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives. These compounds were shown to inhibit the interleukin-4 (IL-4) induced differentiation of mouse spleen T cells into Th2 cells, with compound 25y having an IC₅₀ of 0.28 nM. nih.gov This demonstrates a clear modulation of a specific cellular pathway, which is the basis for their potential therapeutic use in allergic diseases. nih.gov

In cancer cells, morpholine-substituted quinazoline derivatives have been shown to induce cell cycle arrest. nih.gov Specifically, compounds AK-3 and AK-10 were found to cause cell cycle arrest at the G0/G1 phase in SHSY-5Y neuroblastoma cells. nih.gov This inhibition of cell cycle progression is a key mechanism for their anticancer activity. Furthermore, these compounds were found to induce apoptosis, suggesting their interaction with the Bcl-2 protein triggers the programmed cell death pathway. nih.gov Similarly, 2-morpholino-4-anilinoquinoline derivatives have also been reported to induce G0/G1 cell cycle arrest in HepG2 cells. nih.gov

While not directly demonstrated for this compound derivatives themselves, research on structurally related compounds suggests that the modulation of the NF-κB and MAPK signaling pathways is a plausible mechanism for their anti-inflammatory and anticancer effects. nih.govmdpi.com These pathways are central to the regulation of inflammation and cell survival, and their inhibition can lead to a reduction in pro-inflammatory cytokine production and the induction of apoptosis.

Future Directions and Emerging Research Avenues for 4 Morpholin 4 Yl Phenyl Methanol Chemistry

Development of Novel and Sustainable Synthetic Methodologies for (4-Morpholin-4-yl-phenyl)methanol

The synthesis of this compound and its derivatives is a cornerstone of its continued exploration. Future efforts will increasingly focus on the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

One promising avenue is the adoption of flow chemistry . This technology offers a paradigm shift from traditional batch processing, enabling reactions to be carried out in a continuous stream. durham.ac.uk The advantages of flow synthesis are numerous, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. uc.pt For the synthesis of heterocyclic compounds like morpholines, flow chemistry can lead to higher yields, cleaner reactions, and the potential for automated, multi-step synthesis without the need for intermediate purification. durham.ac.ukuc.pt This approach is particularly well-suited for the large-scale production of this compound and its analogues, a critical step for their progression into clinical development.

Another key area of development lies in catalysis . The N-arylation of morpholine (B109124) is a crucial step in the synthesis of the this compound scaffold. researchgate.netresearchgate.net Future research will likely focus on developing more efficient and robust palladium-based catalysts, potentially utilizing anchored phosphines or exploring more economical and less toxic metal catalysts. researchgate.net The use of biocatalysts, such as enzymes, also presents a green alternative for specific synthetic transformations, offering high selectivity under mild reaction conditions. researchgate.net Furthermore, methodologies that allow for the asymmetric synthesis of substituted morpholines are of high interest to explore the stereochemical aspects of their biological activity. nih.gov

The principles of green chemistry will undoubtedly underpin future synthetic strategies. This includes the use of safer solvents, minimizing waste generation, and improving atom economy. chemrxiv.org The development of one-pot reactions and tandem sequences where multiple synthetic steps are performed in a single reaction vessel will also contribute to more sustainable and efficient manufacturing processes for this important class of compounds.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and In-Situ Analysis

To optimize the novel synthetic methodologies described above, a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters is essential. Advanced spectroscopic techniques that allow for real-time monitoring and in-situ analysis are becoming indispensable tools in modern chemical synthesis. mt.com

Process Analytical Technology (PAT) , a framework encouraged by regulatory bodies like the FDA, aims to design, analyze, and control manufacturing processes through the measurement of critical process parameters (CPPs) that affect critical quality attributes (CQAs). mt.comwikipedia.orgnews-medical.nethamiltoncompany.comlongdom.org The implementation of PAT relies heavily on in-line and on-line analytical tools.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. mt.comspecac.comrsc.orgedinst.com By immersing a probe directly into the reaction mixture, scientists can track the disappearance of reactants and the appearance of products and intermediates, providing valuable kinetic and mechanistic data. mt.comrsc.org This information is crucial for optimizing reaction conditions, ensuring complete conversion, and identifying potential side reactions. For the synthesis of this compound, in-situ FTIR could be employed to monitor the key N-arylation and reduction steps, leading to improved yields and purity.

Similarly, Raman spectroscopy offers a complementary in-situ monitoring technique. optica.orgacs.orgresearchgate.netaiche.orgnih.gov A key advantage of Raman spectroscopy is its insensitivity to water, making it particularly useful for reactions conducted in aqueous media. acs.orgresearchgate.net Fiber optic probes allow for remote and safe monitoring of reactions, even those performed under harsh conditions. acs.org By tracking specific Raman bands corresponding to starting materials and products, researchers can gain real-time insights into reaction progress and kinetics. aiche.orgnih.gov

The data generated from these advanced spectroscopic techniques can be used to build robust process models, enabling better control and optimization of the synthesis of this compound and its derivatives, ultimately leading to more efficient and reproducible manufacturing processes.

Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. stanford.edumdpi.comacs.org These computational tools can analyze vast datasets to identify patterns and make predictions, guiding the design of novel molecules with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models are a well-established computational method that can be further enhanced with machine learning algorithms. nih.gov By correlating the structural features of this compound derivatives with their biological activities, QSAR models can predict the potency of new, unsynthesized compounds. tandfonline.com This allows chemists to prioritize the synthesis of the most promising candidates, saving time and resources.

Machine learning models are also being developed to predict various pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). tandfonline.com Early prediction of these properties is crucial for avoiding costly late-stage failures in drug development. By training models on large datasets of known drugs and their ADME profiles, it is possible to predict the likely properties of novel this compound derivatives.

Furthermore, AI and ML are being employed in de novo drug design . These algorithms can generate entirely new molecular structures that are predicted to be active against a specific biological target. By incorporating the this compound scaffold as a starting point or a key structural motif, these generative models can explore a vast chemical space to propose novel derivatives with potentially improved efficacy and selectivity. stanford.edumdpi.com Deep learning models, for instance, can learn the complex relationships between molecular structure and biological activity to predict the binding affinity of a molecule to a target protein. mdpi.com This predictive power can be used to virtually screen large libraries of compounds or to guide the design of new molecules. tandfonline.com

The synergy between computational predictions and experimental validation will be a key driver of future research, enabling the rapid and efficient discovery of the next generation of therapeutics based on the this compound scaffold.

Exploration of New Biological Targets and Uncharted Disease Areas for Therapeutic Intervention

The versatility of the morpholine scaffold suggests that its therapeutic potential extends beyond its current applications. tandfonline.comnih.govresearchgate.net Future research will focus on exploring new biological targets and investigating the efficacy of this compound derivatives in a wider range of diseases.

The morpholine ring is a common feature in many kinase inhibitors , a class of drugs that has proven highly effective in cancer therapy. nih.govmdpi.comsciencepublishinggroup.comresearchgate.netchemrxiv.org The this compound scaffold can serve as a foundation for the design of novel inhibitors targeting kinases implicated in various cancers and other diseases. Computational methods, such as molecular docking and structure-based drug design, can be used to predict how these derivatives might bind to the ATP-binding site of different kinases, guiding the synthesis of more selective and potent inhibitors. nih.govmdpi.comresearchgate.net

There is also growing interest in the therapeutic potential of morpholine-containing compounds for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. tandfonline.comnih.govresearchgate.netacs.orgjournal-vniispk.ru The morpholine moiety can influence properties like blood-brain barrier permeability, which is crucial for drugs targeting the central nervous system. tandfonline.com Research is ongoing to evaluate the activity of morpholine derivatives against enzymes and receptors involved in the pathology of these debilitating conditions, such as cholinesterases, monoamine oxidases, and secretases. tandfonline.comnih.govresearchgate.netacs.org The this compound scaffold provides a starting point for developing new chemical entities with the potential to modify the course of these diseases.

Beyond oncology and neurodegeneration, the anti-inflammatory properties of some morpholine derivatives suggest their potential use in treating a variety of inflammatory and autoimmune disorders. Future screening efforts will likely test libraries of this compound derivatives against a broad panel of biological targets to uncover new therapeutic opportunities in uncharted disease areas.

Design of Prodrug Strategies and Targeted Delivery Systems Incorporating the this compound Scaffold

To enhance the therapeutic efficacy and minimize the side effects of drugs derived from the this compound scaffold, innovative drug delivery strategies are being explored. These approaches aim to improve the pharmacokinetic profile of the compounds and ensure they reach their intended site of action in the body.

Prodrug strategies involve chemically modifying a drug to create an inactive form that is converted to the active drug in the body. The benzylic alcohol group in this compound is an ideal handle for creating prodrugs, for example, through ester or carbamate (B1207046) linkages. These modifications can improve properties such as solubility, stability, and oral bioavailability. The prodrug can be designed to be cleaved by specific enzymes that are abundant at the target site, leading to a localized release of the active drug and reducing systemic exposure.

Targeted delivery systems aim to deliver the therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target toxicity. frontiersin.orgNanoparticle-based delivery systems , such as liposomes and polymeric nanoparticles, can encapsulate drugs and protect them from degradation in the bloodstream. cd-bioparticles.comnih.govcd-bioparticles.netnih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to receptors overexpressed on cancer cells or other diseased cells. frontiersin.orgcd-bioparticles.comnih.gov This approach can significantly increase the concentration of the drug at the target site. nih.govcd-bioparticles.net

Another powerful targeted delivery approach is the development of antibody-drug conjugates (ADCs) . nih.govclevelandclinic.orgnih.govdana-farber.orgwikipedia.org In an ADC, a potent cytotoxic drug is chemically linked to a monoclonal antibody that specifically targets a tumor-associated antigen. nih.govwikipedia.org The antibody acts as a delivery vehicle, bringing the cytotoxic payload directly to the cancer cells. clevelandclinic.org Derivatives of this compound with high cytotoxic potency could be developed as payloads for ADCs, offering a highly targeted and effective cancer therapy.

The development of these advanced delivery strategies will be crucial for realizing the full therapeutic potential of the this compound scaffold, leading to safer and more effective treatments for a range of diseases.

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing (4-Morpholin-4-yl-phenyl)methanol?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, morpholine reacts with halogenated benzyl alcohols or ketones (e.g., 4-bromoacetophenone derivatives) under reflux conditions. Transition metal catalysts (e.g., Pd or Cu) are often used to facilitate coupling, followed by reduction of the carbonyl group using agents like LiAlH₄ or NaBH₄ .

- Key Considerations : Reaction optimization (temperature, solvent, catalyst loading) is critical for yield improvement. Impurities from incomplete reduction or residual catalysts require purification via column chromatography or recrystallization .

Q. How is this compound characterized for structural validation?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the morpholine ring (δ ~3.7 ppm for morpholine protons) and the hydroxymethyl group (δ ~4.5 ppm) .

- X-ray Crystallography : Used to resolve crystal packing and hydrogen-bonding interactions. Programs like SHELXL refine structural models .

- Melting Point Analysis : Reported mp = 96–98°C (pure form) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Solubility Profile : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the morpholine ring's polarity and hydrogen-bonding capacity. Moderate solubility in alcohols (MeOH, EtOH) is observed, but limited solubility in non-polar solvents (hexane) .

Advanced Research Questions

Q. How can contradictory data in reaction yields for this compound synthesis be resolved?

- Root-Cause Analysis :

- Purity of Reagents : Trace moisture or impurities in morpholine or aryl halides can reduce yields. Use freshly distilled reagents or molecular sieves .

- Catalyst Deactivation : Transition metal catalysts (e.g., Pd) may lose activity due to ligand oxidation. Inert atmosphere (N₂/Ar) and degassed solvents mitigate this .

- Analytical Validation : Cross-validate yields using HPLC or GC-MS to detect byproducts .

Q. What strategies optimize the regioselectivity of morpholine incorporation into aromatic systems?

- Methodological Approaches :

- Directing Groups : Use ortho/para-directing substituents (e.g., -OH, -OCH₃) on the phenyl ring to control morpholine attachment .

- Microwave-Assisted Synthesis : Enhances reaction kinetics and selectivity by reducing side reactions .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Mechanistic Insights :

- The morpholine ring enhances solubility and membrane permeability, while the hydroxymethyl group enables covalent bonding (e.g., esterification with enzyme active sites) .

- Assays :

- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.

- Antioxidant Activity : DPPH radical scavenging assays quantify ROS reduction capacity .

Q. What crystallographic challenges arise in resolving this compound structures, and how are they addressed?

- Challenges :

- Disorder in Morpholine Ring : Puckering conformations (e.g., chair vs. boat) complicate electron density maps .

- Solutions :

- High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion.

- Refinement Tools : SHELXL’s restraints (e.g., DFIX, FLAT) stabilize ring geometry during refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。